molecular formula C7H11NO2 B7943341 Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B7943341
M. Wt: 141.17 g/mol
InChI Key: LZKGHFYTMJOLSL-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as a protease inhibitor, blocking the activity of viral proteases and preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in medicinal chemistry and organic synthesis.

Biological Activity

Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound features a nitrogen atom within its bicyclic structure, which contributes to its unique chemical properties. The molecular formula is C8H13NO2C_8H_{13}NO_2, with a molar mass of approximately 155.19 g/mol. This compound is often encountered in its hydrochloride salt form, enhancing solubility and stability in various applications.

The biological activity of this compound primarily involves its role as a protease inhibitor . By interacting with specific molecular targets, it can inhibit the activity of viral proteases, thereby preventing viral replication. This mechanism has been particularly studied in the context of antiviral therapies, including those targeting SARS-CoV-2.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly:

  • Antiviral Properties : Its derivatives have been studied for their potential to inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Activity : Some studies suggest that this compound may exhibit anticancer properties, although further investigation is required to fully elucidate these effects.

Case Study 1: Antiviral Activity

A study investigated the efficacy of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro). The compound demonstrated significant inhibitory activity with a KiK_i value of 27.7 nM, indicating strong binding affinity to the target enzyme. The results suggest that this compound could be developed into a therapeutic agent against COVID-19 .

Case Study 2: Anticancer Potential

In vitro assays were conducted to evaluate the cytotoxic effects of methyl 2-azabicyclo[3.1.0]hexane derivatives on human erythroleukemia (K562) cell lines. The results showed that certain derivatives exhibited IC50 values as low as 5 μg/mL, indicating significant anticancer activity .

Table 1: Biological Activity Summary

Activity Type Target IC50/Ki Value Reference
AntiviralSARS-CoV-2 MproKi=27.7K_i=27.7 nM
AnticancerK562 Cell LineIC50=5IC_{50}=5 μg/mL

Table 2: Synthesis Methods

Synthesis Method Yield (%) Notes
Multi-step synthesisUp to 82%Involves several complex steps .
Base-promoted intramolecular additionVariableEfficient for accessing bicyclic structures .

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various antiviral medications, such as boceprevir and nirmatrelvir . Its ability to act as a building block for complex organic molecules enhances its utility in drug development.

Properties

IUPAC Name

methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-4-5(7)2-3-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKGHFYTMJOLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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